2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Overview
Description
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group, an ethoxyaniline moiety, and a cyclohexenyl ethyl acetamide structure. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzenesulfonyl Intermediate: The reaction begins with the sulfonation of benzene to form benzenesulfonyl chloride.
Ethoxyaniline Addition: The benzenesulfonyl chloride is then reacted with 2-ethoxyaniline under basic conditions to form the N-(benzenesulfonyl)-2-ethoxyaniline intermediate.
Cyclohexenyl Ethyl Acetamide Formation: The final step involves the reaction of the intermediate with 2-(cyclohexen-1-yl)ethylamine and acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl and sulfhydryl derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
- N-(2-(cyclohexen-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
- 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Uniqueness
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide structure is particularly important for its enzyme inhibitory activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4S/c1-2-30-23-16-10-9-15-22(23)26(31(28,29)21-13-7-4-8-14-21)19-24(27)25-18-17-20-11-5-3-6-12-20/h4,7-11,13-16H,2-3,5-6,12,17-19H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXCTNBVDSDZTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCCC2=CCCCC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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